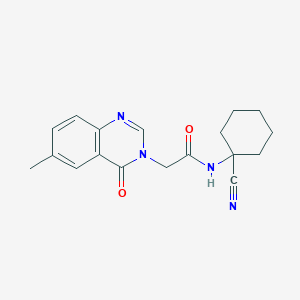
N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
描述
N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclohexyl group attached to an acetamide moiety, which is further linked to a quinazolinone derivative. Its intricate structure suggests potential utility in medicinal chemistry and other industrial applications.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-5-6-15-14(9-13)17(24)22(12-20-15)10-16(23)21-18(11-19)7-3-2-4-8-18/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJICSZYDDIYBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN(C2=O)CC(=O)NC3(CCCCC3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide typically involves multiple steps, starting with the formation of the quinazolinone core. This can be achieved through the condensation of anthranilic acid with acetic anhydride, followed by cyclization under acidic conditions. The cyanocyclohexyl group is then introduced via nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinazolinone core can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation products: Hydroxylated quinazolinones, carboxylic acids.
Reduction products: Amines, alcohols.
Substitution products: Various derivatives with different functional groups.
科学研究应用
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used as a probe in biochemical studies to understand enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound has potential as a lead compound for drug development. Its structural similarity to known bioactive molecules suggests it could be used in the design of new therapeutic agents.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism by which N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological system .
相似化合物的比较
N-(1-cyanocyclohexyl)acetamide
6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
Other quinazolinone derivatives
Uniqueness: N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide stands out due to its unique combination of functional groups and structural features
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


